Prazosin
Overview
Description
Prazosin is a medication primarily used to treat high blood pressure, symptoms of an enlarged prostate, and nightmares related to post-traumatic stress disorder (PTSD)This compound works by relaxing blood vessels so that blood can flow more easily .
Mechanism of Action
Target of Action
Prazosin primarily targets α1-adrenergic receptors . These receptors play a crucial role in regulating the contraction of smooth muscles, particularly in the blood vessels and the urinary tract .
Mode of Action
This compound acts as a non-selective inverse agonist of the α1-adrenergic receptors . By binding to these receptors, this compound inhibits the vasoconstricting effect of catecholamines (epinephrine and norepinephrine), leading to the dilation of peripheral blood vessels . This vasodilation results in a decrease in total peripheral resistance, which ultimately lowers blood pressure .
Biochemical Pathways
It has been observed that this compound can regulate survival of myocardial cells via the erk-mediated signaling pathway . Additionally, this compound has shown protective effects against ischemia-reperfusion (IR) injuries, suggesting it may influence oxidative stress and apoptotic pathways .
Pharmacokinetics
This compound exhibits a bioavailability of approximately 60% . It is highly bound (92 to 97%) to human plasma proteins, including albumin and α1-acid glycoprotein . The extent of this binding is independent of the plasma concentration of the drug . This compound is extensively metabolized by the liver, with only 6% excreted unchanged, mainly in the urine . The mean elimination half-life is about 2.5 hours .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has shown anti-quorum sensing activities against certain Gram-negative bacteria, suggesting its action can be influenced by the presence of these bacteria . Furthermore, this compound’s disposition is modified in chronic renal failure and congestive heart failure, indicating that these disease states can impact its pharmacokinetics .
Biochemical Analysis
Biochemical Properties
Prazosin is an alpha-1 adrenergic receptor antagonist that inhibits the postsynaptic alpha-1 adrenoceptors. This inhibition blocks the vasoconstricting effect of catecholamines such as epinephrine and norepinephrine on the vessels, leading to peripheral blood vessel dilation . This compound interacts with various biomolecules, including alpha-1 adrenergic receptors, which are proteins located on the smooth muscle cells of blood vessels. By binding to these receptors, this compound prevents the usual action of catecholamines, resulting in vasodilation and reduced blood pressure.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In vascular smooth muscle cells, this compound induces relaxation by blocking alpha-1 adrenergic receptors, leading to vasodilation . This action reduces the workload on the heart and lowers blood pressure. Additionally, this compound has been shown to influence cell signaling pathways involved in vascular tone regulation. It can also affect gene expression related to adrenergic signaling, contributing to its therapeutic effects in conditions like hypertension and PTSD .
Molecular Mechanism
At the molecular level, this compound exerts its effects by competitively inhibiting postsynaptic alpha-1 adrenergic receptors . This inhibition prevents the binding of catecholamines, such as epinephrine and norepinephrine, to these receptors. As a result, the vasoconstrictive action of these catecholamines is blocked, leading to vasodilation and a decrease in total peripheral resistance. This compound’s ability to relax vascular smooth muscle is a key component of its antihypertensive action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Initially, this compound administration results in a significant reduction in blood pressure due to vasodilation . With prolonged use, some patients may develop tolerance to its effects, necessitating dosage adjustments. This compound is relatively stable under laboratory conditions, but its long-term effects on cellular function, particularly in chronic conditions like congestive heart failure, require further evaluation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces blood pressure without significantly affecting heart rate . At higher doses, this compound can cause adverse effects such as hypotension and dizziness. Studies in dogs and rats have demonstrated the antihypertensive effects of this compound, highlighting its potential for managing hypertension in various animal models .
Metabolic Pathways
This compound is extensively metabolized by the liver through demethylation and conjugation . The primary metabolic pathways involve hepatic enzymes that convert this compound into its metabolites, which are then excreted in the bile and urine. Only a small fraction of this compound is excreted unchanged. The metabolites of this compound have significantly lower hypotensive activity compared to the parent compound .
Transport and Distribution
This compound is highly bound to plasma proteins, with a protein binding rate of approximately 97% . This high binding affinity influences its distribution within the body. This compound is distributed throughout the vascular system, where it exerts its therapeutic effects by targeting alpha-1 adrenergic receptors on vascular smooth muscle cells. The drug’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target sites .
Subcellular Localization
This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with alpha-1 adrenergic receptors . These receptors are integral membrane proteins located on the surface of vascular smooth muscle cells. This compound’s binding to these receptors inhibits their activation by catecholamines, leading to vasodilation. The drug does not require specific targeting signals or post-translational modifications for its localization, as its primary action occurs at the cell surface .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prazosin is synthesized through a multi-step process. The key steps involve the formation of the quinazoline ring system and the attachment of the piperazine and furoyl groups. The synthesis typically starts with the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxy-β-nitrostyrene. This compound is then reduced to 2,4-dimethoxyphenethylamine, which undergoes cyclization to form the quinazoline ring.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Prazosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the quinazoline ring.
Substitution: Substitution reactions can occur at the piperazine or furoyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various this compound derivatives, which may have different pharmacological properties .
Scientific Research Applications
Prazosin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of alpha-1 adrenergic receptor antagonists.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Extensively researched for its therapeutic effects in treating hypertension, benign prostatic hyperplasia, and PTSD-related nightmares.
Industry: Used in the development of new pharmaceuticals targeting similar pathways
Comparison with Similar Compounds
Terazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Doxazosin: Similar to prazosin and terazosin, used for the same indications.
Tamsulosin: Selective for alpha-1A adrenergic receptors, primarily used for benign prostatic hyperplasia.
Comparison: this compound is unique in its relatively short half-life compared to terazosin and doxazosin, which have longer durations of action. This can influence the dosing frequency and side effect profile. This compound’s effectiveness in treating PTSD-related nightmares also sets it apart from other alpha-1 adrenergic receptor antagonists .
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENZQIKPVFGBNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049082 | |
Record name | Prazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.93e-01 g/L | |
Record name | Prazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00457 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Alpha-adrenergic receptors are essential for the regulation of blood pressure in humans. Two types of alpha receptors, alpha 1 and alpha 2, both play a role in regulating blood pressure. Alpha-1 receptors are postsynaptic (located after the nerve junction, or space between a nerve fiber and target tissue). In this case, the target tissue is the vascular smooth muscle. These receptors, when activated, increase blood pressure. Prazosin inhibits the postsynaptic alpha-1 adrenoceptors. This inhibition blocks the vasoconstricting (narrowing) effect of catecholamines (epinephrine and norepinephrine) on the vessels, leading to peripheral blood vessel dilation. Through blood vessel constriction by adrenergic receptor activation, epinephrine and norepinephrine normally act to increase blood pressure. | |
Record name | Prazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00457 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
19216-56-9 | |
Record name | Prazosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19216-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prazosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019216569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00457 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prazosin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM03YJ541D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
277-280, 279 °C | |
Record name | Prazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00457 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Prazosin and how does it interact with this target?
A1: this compound is a selective antagonist of α1-adrenergic receptors (α1-ARs). [, , , , , , , , , , , , , , , , , ] It binds to these receptors, preventing the binding and activation by endogenous agonists such as norepinephrine and epinephrine. [, , , , , , , , , ]
Q2: What are the downstream effects of α1-AR blockade by this compound?
A2: Blockade of α1-ARs primarily leads to vasodilation by inhibiting the vasoconstrictive effects of norepinephrine on vascular smooth muscle cells. [, , , , , , , , , , , , , , , ] This results in a reduction of total peripheral resistance and consequently, a decrease in blood pressure. [, , , , , ]
Q3: Does this compound affect cardiac output?
A3: Unlike some other antihypertensive agents, this compound does not typically cause a significant increase in heart rate and does not reduce cardiac output. [, , ] In some cases, a transient increase in heart rate might be observed, but it is generally not sustained. []
Q4: Does this compound affect neurotransmitter levels?
A4: this compound administration has been shown to affect plasma norepinephrine levels. [, , ] It can increase plasma norepinephrine concentrations, possibly due to a reflex response to the decrease in blood pressure. []
Q5: Are there differences in this compound's affinity for different α1-AR subtypes?
A6: Yes, this compound exhibits higher affinity for certain α1-AR subtypes, such as the α1A and α1B subtypes, compared to others like the α1L subtype. [, , ] The affinity differences contribute to the drug's selectivity and pharmacological profile.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C19H21N5O4, and its molecular weight is 383.40 g/mol.
Q7: How stable is this compound under different storage conditions?
A7: While specific stability data is not provided in these research papers, drug stability is a critical factor considered during development. Pharmaceutical companies conduct extensive stability studies to determine optimal storage conditions (temperature, humidity, light) and shelf life for drug products.
Q8: How is this compound absorbed and distributed in the body?
A9: this compound is well-absorbed following oral administration. [, ] It is widely distributed throughout the body and exhibits a relatively short half-life. []
Q9: How is this compound metabolized and excreted?
A10: this compound undergoes extensive metabolism, primarily in the liver. [, ] The metabolites are primarily excreted via the biliary route. [, ]
Q10: What is the relationship between this compound plasma levels and its antihypertensive effect?
A10: While a direct correlation between this compound plasma levels and blood pressure reduction is not detailed in these studies, pharmacokinetic/pharmacodynamic modeling helps establish these relationships. This information guides dosage regimens and helps optimize therapeutic outcomes.
Q11: What in vitro models have been used to study this compound's effects?
A12: this compound's effects have been investigated in various in vitro models, including:* Isolated blood vessels from different species (e.g., rat, rabbit, dog, pig) to assess its vasodilatory effects and receptor subtype selectivity. [, , , , , , , , , , ]* Cultured cells, including vascular smooth muscle cells, to study its cellular mechanisms. [, , ]
Q12: What in vivo models have been used to study this compound's effects?
A13: this compound's effects have been extensively studied in various animal models of hypertension, including spontaneously hypertensive rats (SHR). [, , , , ] These studies help understand its antihypertensive effects, mechanism of action, and potential long-term consequences.
Q13: Has this compound been evaluated in clinical trials for hypertension?
A14: Yes, this compound has been extensively studied in clinical trials for the treatment of hypertension. [, , , , , , , ] These trials have demonstrated its efficacy in lowering blood pressure and its generally favorable safety profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.